N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide
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Overview
Description
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, amide groups, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the 4-chlorophenyl isocyanate: This can be achieved by reacting 4-chloroaniline with phosgene under controlled conditions.
Reaction with pyridin-3-ylmethanol: The 4-chlorophenyl isocyanate is then reacted with pyridin-3-ylmethanol to form the corresponding carbamate.
Coupling with 4-(1-methoxyethyl)aniline: The carbamate is then coupled with 4-(1-methoxyethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.
Formation of the prop-2-enamide moiety: Finally, the compound is reacted with acryloyl chloride to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bond in the prop-2-enamide moiety.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Research: It may be used as a probe to study biological pathways or as a tool in biochemical assays.
Industrial Applications: Potential use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The unique combination of aromatic rings, amide groups, and the prop-2-enamide moiety in N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide provides it with distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C25H24ClN3O3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-4-23(30)29(22-13-7-18(8-14-22)17(2)32-3)24(19-6-5-15-27-16-19)25(31)28-21-11-9-20(26)10-12-21/h4-17,24H,1H2,2-3H3,(H,28,31) |
InChI Key |
RTWVAHMLIMJQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C)OC |
Origin of Product |
United States |
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